molecular formula C19H18N2O2S B2881599 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034595-07-6

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2881599
CAS No.: 2034595-07-6
M. Wt: 338.43
InChI Key: RBCSTUITQNDQPD-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a furan-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio group through a nucleophilic substitution reaction. The furan-pyridine moiety can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-pyridine moiety can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its ethylthio group and furan-pyridine moiety, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity .

Biological Activity

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C20H25N3OS
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 2034257-16-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the benzamide core by reacting benzoyl chloride with an appropriate amine.
  • Introduction of the ethylthio group via nucleophilic substitution using ethylthiol.
  • Coupling of furan-2-carbonyl chloride with pyridin-3-ylmethylamine to attach the furan and pyridine moieties.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The results showed promising antibacterial activity, suggesting potential applications in treating bacterial infections .

CompoundActivity Against E. coliActivity Against S. aureusActivity Against P. aeruginosa
Compound AMIC = 12 µg/mLMIC = 8 µg/mLMIC = 16 µg/mL
Compound BMIC = 10 µg/mLMIC = 6 µg/mLMIC = 14 µg/mL

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound exhibit anticancer properties. For example, a study evaluated the cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings revealed:

  • IC50 Values :
    • MCF7: 0.096 µM
    • A549: 0.110 µM

These results indicate a strong potential for further development as anticancer agents .

Cell LineIC50 Value (µM)
MCF70.096
A5490.110

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of compounds related to this structure:

  • A study focused on a series of benzamide derivatives found that modifications in the ethylthio and furan groups significantly enhanced antimicrobial activity.
  • Another research project explored the anticancer potential of pyridine derivatives, establishing a correlation between structural features and biological activity.

Properties

IUPAC Name

2-ethylsulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-24-17-10-4-3-8-15(17)19(22)21-13-14-7-5-11-20-18(14)16-9-6-12-23-16/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSTUITQNDQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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